REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[N:7]([C:11]1[CH:16]=[CH:15][C:14]([F:17])=[CH:13][CH:12]=1)[CH:6]=[C:5]2[C:18]1[CH2:19][CH2:20][NH:21][CH2:22][CH:23]=1.Cl[CH2:25][CH2:26][N:27]1[CH:31]=[CH:30][NH:29][C:28]1=[O:32].C(=O)([O-])[O-].[Na+].[Na+]>C(C(C)=O)C(C)C>[Cl:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[N:7]([C:11]1[CH:12]=[CH:13][C:14]([F:17])=[CH:15][CH:16]=1)[CH:6]=[C:5]2[C:18]1[CH2:19][CH2:20][N:21]([CH2:25][CH2:26][N:27]2[CH2:31][CH2:30][NH:29][C:28]2=[O:32])[CH2:22][CH:23]=1 |f:2.3.4|
|
Name
|
|
Quantity
|
6 kg
|
Type
|
reactant
|
Smiles
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ClC=1C=C2C(=CN(C2=CC1)C1=CC=C(C=C1)F)C=1CCNCC1
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Name
|
|
Quantity
|
3.19 kg
|
Type
|
reactant
|
Smiles
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ClCCN1C(NC=C1)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
Name
|
|
Quantity
|
60 L
|
Type
|
solvent
|
Smiles
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C(C(C)C)C(=O)C
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Control Type
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UNSPECIFIED
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Setpoint
|
92.5 (± 2.5) °C
|
Type
|
CUSTOM
|
Details
|
stirring until 90-95° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
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The reaction mixture was heated under N2-cover
|
Type
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STIRRING
|
Details
|
was stirred over night at this temperature
|
Type
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FILTRATION
|
Details
|
The next day the reaction mixture was filtered while still hot
|
Type
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FILTRATION
|
Details
|
The apparatus and filter cake
|
Type
|
WASH
|
Details
|
were washed with further 2.5 L of methyl isobutyl ketone
|
Type
|
WAIT
|
Details
|
The combined filtrates were left over night for crystallisation
|
Type
|
CUSTOM
|
Details
|
The product was isolated on a nutch
|
Type
|
WASH
|
Details
|
washed with 7.5 L n-Heptane
|
Type
|
CUSTOM
|
Details
|
dried over night in vacuum at 60° C.
|
Name
|
|
Type
|
|
Smiles
|
ClC=1C=C2C(=CN(C2=CC1)C1=CC=C(C=C1)F)C=1CCN(CC1)CCN1C(NCC1)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |